molecular formula C5H6O3S B12067053 2-Oxothiolane-3-carboxylic acid CAS No. 222046-78-8

2-Oxothiolane-3-carboxylic acid

Cat. No.: B12067053
CAS No.: 222046-78-8
M. Wt: 146.17 g/mol
InChI Key: JKAKOESBBJMHMZ-UHFFFAOYSA-N
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Description

2-Oxothiolane-3-carboxylic acid is a heterocyclic compound featuring a five-membered thiolane ring (a cyclic sulfide) with an oxo group at position 2 and a carboxylic acid substituent at position 3. While direct toxicological data are sparse, derivatives such as kadethrin (an insecticide) and kanamycin (an antibiotic) highlight its industrial relevance .

Properties

CAS No.

222046-78-8

Molecular Formula

C5H6O3S

Molecular Weight

146.17 g/mol

IUPAC Name

2-oxothiolane-3-carboxylic acid

InChI

InChI=1S/C5H6O3S/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7)

InChI Key

JKAKOESBBJMHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1C(=O)O

Origin of Product

United States

Preparation Methods

a. Synthetic Routes:

    Oxidation Method: Thiophene-2-carboxylic acid can be synthesized by oxidizing either or, more practically, .

b. Reaction Conditions:
  • The oxidation reaction typically occurs in the presence of suitable oxidizing agents.
c. Industrial Production:
  • Industrial-scale production methods may involve optimized conditions for the oxidation process.

Chemical Reactions Analysis

Thiophene-2-carboxylic acid participates in various reactions:

    Double Deprotonation: Upon treatment with , it undergoes double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for synthesizing many 5-substituted derivatives.

    Coupling Reactions and Olefinations: Researchers have extensively studied thiophene-2-carboxylic acid as a substrate in coupling reactions and olefinations.

Scientific Research Applications

    Suprofen: Derived from thiophene-2-carboxylic acid, serves as the active ingredient in certain eye drops.

    Medicinal Chemistry: Researchers explore its potential in drug development due to its unique structure and reactivity.

Mechanism of Action

  • The exact mechanism by which thiophene-2-carboxylic acid exerts its effects depends on specific applications. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares 2-oxothiolane-3-carboxylic acid with four structurally related compounds:

Compound Name CAS Number Molecular Formula Ring System Key Functional Groups Applications/Notes References
2-Oxothiolane-3-carboxylic acid Not provided C₅H₆O₃S Thiolane (5-membered) 2-oxo, 3-carboxylic acid Precursor for insecticides, antibiotics
2-Oxoadipic acid 3184-35-8 C₆H₈O₅ Linear chain 2-oxo, two terminal carboxylic acids Industrial synthesis; limited toxicology data
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₉NO₃ Pyrrolidine (5-membered) 5-oxo, 3-carboxylic acid, 1-methyl Unknown applications; 100% purity in commercial samples
3-(2-Oxothiolan-3-ylidenemethyl)-cyclopropane derivative Not provided C₁₁H₁₄O₃S Thiolane + cyclopropane Complex substituents Kadethrin (insecticide) precursor
Bicyclic β-lactam derivative (from PF 43(1)) Not provided Complex Bicyclo[3.2.0] (S/N) 7-oxo, carboxylic acid, β-lactam Pharmacopeial antibiotic component
2.2 Chemical and Functional Differences
  • Ring System :

    • 2-Oxothiolane-3-carboxylic acid and its cyclopropane derivative () share a sulfur-containing thiolane ring, whereas the pyrrolidine analog () has a nitrogen ring. The bicyclic compound () combines sulfur and nitrogen in a β-lactam-like structure, common in antibiotics.
    • 2-Oxoadipic acid () is a linear dicarboxylic acid, lacking heterocyclic features.
  • Reactivity :

    • The thiolane ring’s sulfur atom may enhance nucleophilic reactivity compared to nitrogen-containing analogs. The β-lactam derivative’s bicyclic system () is critical for antimicrobial activity.
    • The methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () could sterically hinder reactions at the pyrrolidine ring.
  • Applications :

    • Pharmaceuticals : The bicyclic β-lactam compound () meets pharmacopeial crystallinity standards, suggesting use in antibiotics . 2-Oxothiolane derivatives are linked to kanamycin, a clinically used antibiotic .
    • Agrochemicals : Kadethrin, derived from a 2-oxothiolane intermediate, is a potent insecticide .

Biological Activity

2-Oxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

2-Oxothiolane-3-carboxylic acid features a thiolane ring with a ketone and carboxylic acid functional group. Its structure can be represented as follows:

C5H7O3S\text{C}_5\text{H}_7\text{O}_3\text{S}

This compound's unique structure contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that 2-oxothiolane-3-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound inhibited bacterial growth effectively, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ampicillin)

These findings suggest that 2-oxothiolane-3-carboxylic acid could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 2-oxothiolane-3-carboxylic acid has been investigated for anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. The compound's mechanism involves blocking the NF-kB signaling pathway, which is crucial for inflammatory responses.

Anticancer Activity

Preliminary studies have shown that 2-oxothiolane-3-carboxylic acid possesses anticancer properties. In cell line assays, the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating promising potential for further development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections evaluated the efficacy of a formulation containing 2-oxothiolane-3-carboxylic acid. Results indicated a significant reduction in infection rates compared to placebo groups, highlighting its potential as a therapeutic agent.
  • Case Study on Anti-inflammatory Effects : In a study involving animal models of arthritis, treatment with 2-oxothiolane-3-carboxylic acid resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

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